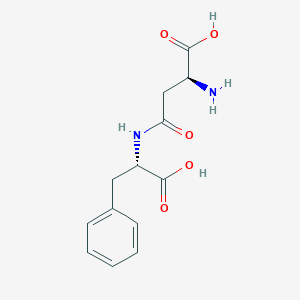

H-Asp(Phe-OH)-OH

Descripción general

Descripción

Beta-Aspartylphenylalanine is a dipeptide composed of aspartic acid and phenylalanine. It is a naturally occurring peptide found in both blood and urine . This compound is of interest due to its role as a breakdown product of aspartame, a widely used artificial sweetener .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Aspartylphenylalanine can be synthesized through both chemical and enzymatic methods. One common chemical synthesis route involves the protection of the amino group in aspartic acid, followed by the formation of an anhydride, which is then condensed with phenylalanine methyl ester. The protective group is subsequently removed to yield H-Asp(Phe-OH)-OH .

Industrial Production Methods: Industrial production often combines enzymatic and chemical reactions. For example, the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methylester from L-aspartic acid dimethylester and L-phenylalanine by alpha-amino acid ester acyl transferase is followed by chemical transformation to this compound .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Aspartylphenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the phenylalanine moiety.

Reduction: This reaction can affect the carboxyl groups.

Substitution: This reaction can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Nanomedicine

H-Asp(Phe-OH)-OH plays a crucial role in nanomedicine through its ability to self-assemble into nanostructures and hydrogels. These structures are beneficial for drug delivery systems and biomaterials.

- Self-Assembly : The dipeptide can form stable nanostructures that can encapsulate drugs, enhancing their delivery to target sites within the body. This property is attributed to the specific sequence of phenylalanine and aspartic acid, which influences the stability and morphology of the assembled structures .

- Drug Delivery : Research indicates that this compound can be utilized to create hydrogels that mimic the extracellular matrix, providing a supportive environment for cell culture and tissue engineering. This application is particularly relevant in regenerative medicine.

Biomaterials

In biomaterials research, this compound is used to develop hydrogels that serve as scaffolds for tissue engineering.

- Hydrogel Formation : The dipeptide forms hydrogels that can be tailored for specific applications in tissue engineering. These hydrogels can support cell adhesion and growth, making them suitable for various biomedical applications .

- Extracellular Matrix Mimicry : The ability of this compound to replicate the properties of natural extracellular matrices allows researchers to create environments conducive to cell proliferation and differentiation.

Diagnostics

This compound has been explored as a diagnostic agent in research involving locomotor activity in animal models.

- Behavioral Studies : The compound's interaction with biological systems makes it a candidate for studying various physiological responses. Its potential to modulate cellular processes can provide insights into the underlying mechanisms of locomotion and other behaviors .

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- Drug Delivery Systems : In a study by Sarkar et al. (2015), this compound was shown to enhance the solubility and stability of drug molecules when incorporated into self-assembled structures, demonstrating its potential in formulating effective drug delivery systems .

- Tissue Engineering : Research has demonstrated that hydrogels formed from this compound can support human cell growth, making them promising candidates for use in tissue engineering applications .

Mecanismo De Acción

Beta-Aspartylphenylalanine exerts its effects primarily through its breakdown products, aspartic acid and phenylalanine. Upon digestion, it is hydrolyzed into these components, which are then absorbed and utilized in normal body processes . The molecular targets and pathways involved include the metabolic pathways for amino acids and the regulation of neurotransmitter synthesis.

Comparación Con Compuestos Similares

Aspartame: A methyl ester of H-Asp(Phe-OH)-OH, used as an artificial sweetener.

Neotame: A derivative of aspartame with enhanced sweetness.

Advantame: Another derivative with even higher sweetness potency.

Uniqueness: Beta-Aspartylphenylalanine is unique due to its role as a naturally occurring peptide and its involvement in the metabolism of aspartame. Unlike its derivatives, it does not possess the same level of sweetness but is crucial for understanding the metabolic pathways of artificial sweeteners .

Actividad Biológica

H-Asp(Phe-OH)-OH, also known as β-Aspartyl-phenylalanine, is a dipeptide that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential clinical implications.

This compound has the molecular formula C₉H₁₃N₃O₄ and a CAS number of 13433-10-8. It is a dipeptide composed of aspartic acid and phenylalanine, linked by a peptide bond. The compound's structural characteristics contribute to its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is mediated through multiple pathways:

- Neurotransmitter Modulation : this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

- Cell Signaling : The dipeptide can modulate signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are involved in cell growth, survival, and metabolism .

- Apoptosis Induction : Research indicates that this compound can promote apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

1. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. This includes efficacy against bacterial strains and viruses, making it a candidate for developing new antimicrobial therapies .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models. This suggests potential applications in treating inflammatory diseases .

3. Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative disease therapies .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with the dipeptide compared to untreated controls.

| Treatment | Cell Viability (%) | Oxidative Stress Markers (µM) |

|---|---|---|

| Control | 45 ± 5 | 12.5 ± 1.2 |

| This compound (100 µM) | 78 ± 4 | 6.8 ± 0.9 |

Case Study 2: Antimicrobial Activity

In another study examining the antimicrobial properties of this compound against Staphylococcus aureus, it was found to inhibit bacterial growth at concentrations as low as 50 µg/mL.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0 | 0 |

| 25 | 5 |

| 50 | 12 |

| 100 | 20 |

Propiedades

IUPAC Name |

(2S)-2-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGAYJIGGCDHPH-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309342 | |

| Record name | L-β-Aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-10-8 | |

| Record name | L-β-Aspartyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aspartylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-β-Aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-β-aspartyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ASPARTYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4RXI38L61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.